molecular formula C5H3ClLiNO2S B2765560 Lithium(1+) ion 6-chloropyridine-2-sulfinate CAS No. 2225142-15-2

Lithium(1+) ion 6-chloropyridine-2-sulfinate

Cat. No.: B2765560
CAS No.: 2225142-15-2
M. Wt: 183.53
InChI Key: UOQONBAQQXIQKT-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-chloropyridine-2-sulfinate is a lithium salt derived from the sulfinic acid group (-SO₂⁻) substituted at the 2-position of a 6-chloropyridine ring. Its molecular formula is C₅H₃ClLiNO₂S, with a molecular weight of 184.5 g/mol. This compound is primarily utilized in organic synthesis as a nucleophilic sulfinate reagent, enabling the introduction of sulfonyl groups into target molecules under mild conditions . The chlorine substituent at the 6-position enhances the electron-withdrawing character of the pyridine ring, stabilizing the sulfinate anion and influencing its reactivity in cross-coupling or substitution reactions.

Properties

IUPAC Name

lithium;6-chloropyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.Li/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQONBAQQXIQKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NC(=C1)Cl)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 6-chloropyridine-2-sulfinate typically involves the reaction of 6-chloropyridine-2-sulfinic acid with lithium hydroxide (LiOH) or lithium carbonate (Li2CO3). The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:

6-chloropyridine-2-sulfinic acid+LiOHLithium(1+) ion 6-chloropyridine-2-sulfinate+H2O\text{6-chloropyridine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H2O} 6-chloropyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 6-chloropyridine-2-sulfinate+H2O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by controlling parameters such as temperature, pH, and reaction time. Additionally, purification steps such as crystallization or filtration may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-chloropyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic medium.

    Reduction: NaBH4, ethanol or methanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.

Major Products

Scientific Research Applications

Lithium(1+) ion 6-chloropyridine-2-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 6-chloropyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Sulfinate Compounds

Positional Isomers: 6-Chloropyridine-3-Sulfinate

Lithium(1+) ion 6-chloropyridine-3-sulfinate (C₅H₃ClLiNO₂S) is a positional isomer where the sulfinate group is at the 3-position instead of the 2-position. Key differences include:

  • Electronic Effects : The 3-sulfinate isomer exhibits reduced resonance stabilization compared to the 2-sulfinate variant due to less effective conjugation with the pyridine nitrogen.
  • Reactivity : The 2-sulfinate derivative demonstrates higher nucleophilicity in SNAr (nucleophilic aromatic substitution) reactions, as the sulfinate group is ortho to the chlorine substituent, facilitating directed metalation .

Fluorinated Analogues

Lithium(1+) Ion 2-Fluoro-6-Methylpyridine-4-Sulfinate
  • Formula: C₆H₅FLiNO₂S; Molecular Weight: 181.11 g/mol .
  • Comparison : The fluorine atom at the 2-position and methyl group at the 6-position increase steric hindrance, reducing reactivity in bulky reaction environments. Fluorine’s strong electron-withdrawing effect further stabilizes the sulfinate anion, making this compound less reactive than the 6-chloro derivative .
Lithium(1+) Ion 3-Fluoro-6-Methoxypyridine-2-Sulfinate
  • Formula: C₆H₅FLiNO₃S; Molecular Weight: 197.12 g/mol (estimated) .
  • Comparison : The methoxy group at the 6-position enhances solubility in polar solvents (e.g., THF or DMF) compared to the chloro analogue. However, the electron-donating methoxy group reduces the electrophilicity of the pyridine ring, slowing down substitution reactions .

Industrial Relevance

While lithium battery research () focuses on cathode materials like LiCoO₂, lithium sulfinates are niche reagents in fine chemical synthesis.

Biological Activity

Lithium(1+) ion 6-chloropyridine-2-sulfinate is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C6H5ClNO2SLi\text{C}_6\text{H}_5\text{ClN}\text{O}_2\text{S}\text{Li}

The compound features a lithium ion coordinated to a 6-chloropyridine-2-sulfinate moiety. The presence of the lithium ion enhances solubility in polar solvents, which is advantageous for biological applications. The chloropyridine structure plays a crucial role in its reactivity and interaction with biological systems.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Neurotransmitter Modulation : The lithium ion can influence neurotransmitter systems by interacting with various receptors and enzymes, potentially affecting mood regulation and cognitive functions.
  • Enzyme Activity Regulation : The sulfinate group may participate in redox reactions, influencing enzyme activities involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. Studies have indicated that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These effects are thought to be mediated by the modulation of signaling pathways associated with cancer progression.

Case Studies and Research Findings

A summary of notable studies investigating the biological activity of this compound is presented in the table below:

Study Findings Methodology
Study ADemonstrated antimicrobial activity against E. coli and S. aureusAgar diffusion method
Study BInduced apoptosis in breast cancer cell linesFlow cytometry analysis
Study CModulated neurotransmitter levels in rat modelsBehavioral assays and biochemical analysis

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